![molecular formula C16H10N2OS2 B3314093 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950258-82-9](/img/structure/B3314093.png)
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Overview
Description
“3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is a complex organic compound. It belongs to the family of thiazolo[3,4-a]quinazolinones, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were prepared in seven steps from commercially available substances . Another study described the synthesis of a new series of fused pyrimidines via Michael addition of a compound to polarized systems in the presence of nanosized ZnO .Molecular Structure Analysis
The molecular structure of these compounds is typically characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Michael addition, S-alkylation, cyclization, and hydrazinolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using spectroscopic methods and elemental analysis .Scientific Research Applications
Synthesis of Fused Pyrimidines
The compound has been used in the synthesis of a new series of fused pyrimidines . This process was facilitated by the use of ZnO nanoparticles . Fused pyrimidines have been reported to have various pharmaceutical interests, including anticancer, sedative hypotic, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral agents .
Antimicrobial Applications
The antimicrobial screening of certain derivatives of the compound showed high activity against both Gram-positive and Gram-negative bacteria .
Synthesis of Biologically Active Heterocycles
The compound has been used in the synthesis of biologically and fluorescently active heterocycles . These heterocycles have potential applications in various fields, including medicine and materials science .
4. Synthesis of Semiconductors for Plastic Electronics Thiazolo[5,4-d]thiazoles, which can be synthesized using the compound, are promising building blocks in the synthesis of semiconductors for plastic electronics . These semiconductors have high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
5. Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[4,5- The compound has been used in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives . These derivatives have potential applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
While the exact mechanism of action of “3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one” is not specified in the retrieved papers, similar compounds have shown potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Future Directions
properties
IUPAC Name |
3-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZQWJEKOUDMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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